N-butyl-N-nitrosoaniline
Overview
Description
N-butyl-N-nitrosoaniline is a member of the N-nitroso compounds, which are known for their unique chemical properties and biological activities These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-N-nitrosoaniline can be synthesized through the nitrosation of N-butylaniline. One common method involves the reaction of N-butylaniline with nitrous acid (HNO2) in an acidic medium. The reaction typically proceeds as follows:
N-butylaniline+HNO2→this compound+H2O
Another efficient method for the synthesis of N-nitrosamines, including this compound, involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method offers several advantages, including broad substrate scope, metal and acid-free conditions, and excellent yields .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr).
Major Products
Oxidation: Nitro compounds
Reduction: Amines
Substitution: Various substituted nitroso compounds
Scientific Research Applications
N-butyl-N-nitrosoaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-N-nitrosoaniline involves the interaction of the nitroso group with various biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic and carcinogenic effects . Additionally, the compound can inhibit certain enzymes by interacting with their active sites .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-nitrosoaniline
- N-ethyl-N-nitrosoaniline
- N-propyl-N-nitrosoaniline
Uniqueness
N-butyl-N-nitrosoaniline is unique due to its specific alkyl chain length, which can influence its reactivity and biological activity. Compared to its methyl, ethyl, and propyl counterparts, this compound may exhibit different solubility, stability, and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biological and medicinal research.
Properties
IUPAC Name |
N-butyl-N-phenylnitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-9-12(11-13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZFXFSDLELTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948277 | |
Record name | N-Butyl-N-phenylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25413-69-8 | |
Record name | Benzenamine, N-butyl-N-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Butyl-N-phenylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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